Cas no 885-77-8 (4,4'-Dimethylbenzhydrol)

Il 4,4'-Dimetilbenzhidrolo è un composto organico aromatico appartenente alla classe degli alcoli difenilici, caratterizzato dalla presenza di due gruppi metilici in posizione para sugli anelli benzenici. La sua struttura chimica lo rende un intermedio versatile nella sintesi organica, particolarmente utile nella produzione di farmaci, materiali fotosensibili e leganti polimerici. Grazie alla sua elevata purezza e stabilità, è ampiamente utilizzato in reazioni di condensazione e come precursore per la sintesi di composti più complessi. La sua solubilità in solventi organici comuni ne facilita l'impiego in ambienti di laboratorio e industriali. La presenza dei gruppi metilici migliora le proprietà steriche ed elettroniche, favorendo reazioni selettive e rese elevate.
4,4'-Dimethylbenzhydrol structure
4,4'-Dimethylbenzhydrol structure
Nome del prodotto:4,4'-Dimethylbenzhydrol
Numero CAS:885-77-8
MF:C15H16O
MW:212.286944389343
MDL:MFCD00017216
CID:83179
PubChem ID:354335389

4,4'-Dimethylbenzhydrol Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,4'-Dimethylbenzhydrol
    • Bis(p-tolyl) carbinol~4,4-Dimethyldiphenylmethanol
    • bis(4-methylphenyl)methanol
    • 4,4'-Dimethyldiphenylmethanol
    • Di-p-tolylmethanol
    • Di-p-tolylcarbinol
    • NSC 129834
    • XA 100
    • RGYZQSCFKFDECZ-UHFFFAOYSA-N
    • Benzenemethanol, 4-methyl-.alpha.-(4-methylphenyl)-
    • Benzhydrol, 4,4'-dimethyl-
    • dip-tolylmethanol
    • Di(p-tolyl)methanol
    • NSC129834
    • Bis(p-tolyl) carbinol
    • 4,4'-ditolyl carbinol
    • Di-(4-tolyl)-methanol
    • Benzhydrol,4'-dimethyl-
    • 4,4'-dimethyl benzhydrol
    • 4,4'- dimethylbenzhydrol
    • bis(4-methylphenyl)carbinol
    • [bis(4-methylphenyl)]methanol
    • Bis(4-methylphenyl)metha
    • 4-Methyl-α-(4-methylphenyl)benzenemethanol (ACI)
    • Benzhydrol, 4,4′-dimethyl- (6CI, 7CI, 8CI)
    • 4,4′-Dimethylbenzhydrol
    • Bis(4-tolyl)methanol
    • 4,4-dimethylbenzhydrol
    • 4,4''-Dimethylbenzhydrol
    • DB-057084
    • MFCD00017216
    • D5460
    • NSC-129834
    • BS-23189
    • Bis(4-methylphenyl)methanol #
    • diphenylcarbinol, 4,4'-dimethyl-
    • DTXSID60299377
    • SCHEMBL96180
    • D90395
    • AC-13530
    • Benzenemethanol, 4-methyl-alpha-(4-methylphenyl)-
    • 885-77-8
    • AKOS003584069
    • CS-0206282
    • DTXCID10250514
    • MDL: MFCD00017216
    • Inchi: 1S/C15H16O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3
    • Chiave InChI: RGYZQSCFKFDECZ-UHFFFAOYSA-N
    • Sorrisi: OC(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
    • BRN: 1874128

Proprietà calcolate

  • Massa esatta: 212.12000
  • Massa monoisotopica: 212.12
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 176
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.5
  • Superficie polare topologica: 20.2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.063±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 69.0 to 73.0 deg-C
  • Punto di ebollizione: 352.7°C at 760 mmHg
  • Punto di infiammabilità: 149.2°C
  • Indice di rifrazione: 1.583
  • Solubilità: Molto leggermente solubile (0,3 g/l) (25°C),
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • PSA: 20.23000
  • LogP: 3.38510
  • λmax: 472(H2SO4 aq.)(lit.)
  • Solubilità: Non determinato

4,4'-Dimethylbenzhydrol Informazioni sulla sicurezza

  • Istruzioni di sicurezza: S22-S24/25
  • Classe di pericolo:IRRITANT

4,4'-Dimethylbenzhydrol Dati doganali

  • CODICE SA:2902909090
  • Dati doganali:

    Codice doganale cinese:

    2902909090

    Panoramica:

    2902909090. Altri idrocarburi aromatici. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:2,0%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente

    Riassunto:

    2902909090 altri idrocarburi aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:2,0%.Tariffa generale:30,0%

4,4'-Dimethylbenzhydrol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
D477088-50mg
4,4'-Dimethylbenzhydrol
885-77-8
50mg
$ 65.00 2022-06-05
TRC
D477088-10mg
4,4'-Dimethylbenzhydrol
885-77-8
10mg
$ 50.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5460-5g
4,4'-Dimethylbenzhydrol
885-77-8 98.0%(GC)
5g
¥990.0 2022-06-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05904-5g
4,4'-Dimethylbenzhydrol, 98%
885-77-8 98%
5g
¥3924.00 2023-02-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D821325-1g
4,4'-Dimethylbenzhydrol
885-77-8 ≥98%
1g
349.20 2021-05-17
Fluorochem
018608-5g
4,4'-Dimethylbenzhydrol
885-77-8 = 98% (GC)
5g
£128.00 2022-03-01
abcr
AB172115-1 g
4,4'-Dimethylbenzhydrol, 98%; .
885-77-8 98%
1g
€72.60 2023-05-07
abcr
AB172115-1g
4,4'-Dimethylbenzhydrol, 98%; .
885-77-8 98%
1g
€74.90 2024-06-10
1PlusChem
1P003KWN-100g
4,4-Dimethylbenzhydrol
885-77-8 98%(GC)
100g
$997.00 2024-04-20
Ambeed
A239660-25g
Di-p-tolylmethanol
885-77-8 98%
25g
$541.0 2024-04-16

4,4'-Dimethylbenzhydrol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, rt
Riferimento
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; Hosseini, A.; Tajbakhsh, M.; Mohannazadeh, F., Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Riferimento
Methyl 2-methoxycarbonyl-3-phenylpropionate derivatives: a new type of angiotensin converting enzyme inhibitors
Cai, Xiao-Hua; Xie, Bing; Guo, Hui, Letters in Organic Chemistry, 2006, 3(6), 492-494

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Tetramethyldisilazane Catalysts: 2502157-81-3 Solvents: Benzene ;  rt; 20 h, rt
1.2 Reagents: Diethyl ether ;  rt
Riferimento
Trivalent Rare-Earth Metal Amide Complexes as Catalysts for the Hydrosilylation of Benzophenone Derivatives with HN(SiHMe2)2 by Amine-Exchange Reaction
Shinohara, Koichi; Tsurugi, Hayato ; Anwander, Reiner; Mashima, Kazushi, Chemistry - A European Journal, 2020, 26(62), 14130-14136

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Borate(1-), tetraethoxy-, sodium (1:1) ,  (OC-6-21)-Bis[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]dihydroiron Solvents: Toluene ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  16 h, rt
Riferimento
Iron Dihydride Complex as the Pre-catalyst for Efficient Hydrosilylation of Aldehydes and Ketones Under Visible Light Activation
Castro, Luis C. Misal; Bezier, David; Sortais, Jean-Baptiste; Darcel, Christophe, Advanced Synthesis & Catalysis, 2011, 353(8), 1279-1284

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, reflux
Riferimento
Preparation of Thietane Derivatives through Domino Photochemical Norrish-Type-II/thia-Paterno-Buchi Reactions
Lapuh, Maria I.; Cormier, Gabriel; Chergui, Slimane; Aitken, David J. ; Boddaert, Thomas, Organic Letters, 2022, 24(45), 8375-8380

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Methylphenylsilane Catalysts: 2640871-89-0 Solvents: Toluene ;  18 h, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran
Riferimento
Homoleptic Cobalt(II) Phenoxyimine Complexes for Hydrosilylation of Aldehydes and Ketones without Base Activation of Cobalt(II)
Matsubara, Kouki ; Mitsuyama, Tomoaki; Shin, Sayaka; Hori, Momoko; Ishikawa, Ryuta ; et al, Organometallics, 2021, 40(9), 1379-1387

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  [1,1′-Biphenyl]-3-sulfonic acid, 2′-(dicyclohexylphosphino)-2,6-dimethoxy-, sodi… Solvents: Water ;  2 h, 80 °C
Riferimento
The rhodium-catalyzed 1,2-addition of arylboronic acids to aldehydes and ketones with sulfonated S-Phos
White, James R.; Price, Gareth J.; Plucinski, Pawel K.; Frost, Christopher G., Tetrahedron Letters, 2009, 50(52), 7365-7368

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: 2138478-93-8 Solvents: Isopropanol ;  10 min, 40 °C
1.2 40 °C → 80 °C; 2 h, 80 °C
Riferimento
Aryl appended neutral and cationic half-sandwich ruthenium(II)-NHC complexes: synthesis, characterisation and catalytic applications
Viji, Mambattakkara; Tyagi, Nidhi; Naithani, Neeraj; Ramaiah, Danaboyina, New Journal of Chemistry, 2017, 41(21), 12736-12745

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, -78 °C
1.3 Reagents: Water
Riferimento
N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides
Padmanaban, Mohan; Biju, Akkattu T.; Glorius, Frank, Organic Letters, 2011, 13(1), 98-101

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Borate(1-), tetrakis[3,5-bis(trifluoromethyl)phenyl]-, hydrogen, compd. with 1,1… ,  (SP-4-1)-[2-(Dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]etha… Solvents: Tetrahydrofuran ;  45 h, 1 atm, 60 °C
Riferimento
Mild and homogeneous cobalt-catalyzed hydrogenation of C:C, C:O, and C:N bonds
Zhang, Guoqi; Scott, Brian L.; Hanson, Susan K., Angewandte Chemie, 2012, 51(48), 12102-12106

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium borohydride
Riferimento
Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake
Pavia, Michael R.; Lobbestael, Sandra J.; Nugiel, David; Mayhugh, Daniel R.; Gregor, Vlad E.; et al, Journal of Medicinal Chemistry, 1992, 35(22), 4238-48

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Riferimento
Ethylene dications substituted with electron-donating groups
Ohwada, Tomohiko; Shudo, Koichi, Journal of Organic Chemistry, 1989, 54(22), 5227-37

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: Sodium hydride Solvents: Tetrahydrofuran ;  25 - 27 °C; 30 min, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 - 27 °C
Riferimento
Catalytic hydroboration of aldehydes and ketones with sodium hydride: Application to chemoselective reduction of aldehydes over ketones
Shin, Won Kyu; Kim, Hanbi; Jaladi, Ashok Kumar; An, Duk Keun, Tetrahedron, 2018, 74(43), 6310-6315

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Acetonitrile ;  2 h, rt
Riferimento
Vanadium-catalyzed atmospheric oxidation of benzyl alcohols using water as solvent
Kodama, Shintaro; Hashidate, Suguru; Nomoto, Akihiro; Yano, Shigenobu; Ueshima, Michio; et al, Chemistry Letters, 2011, 40(5), 495-497

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  Tris(2,4-di-tert-butylphenyl) phosphite Solvents: 1,4-Dioxane ;  30 min, 110 °C; 110 °C → rt
1.2 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  6 - 10 h, 60 °C
1.3 Reagents: Water
Riferimento
[Ir(COD)Cl]2/tris(2,4-di-t-butylphenyl)phosphite-catalyzed addition reactions of arylboronic acids with aldehydes
Liao, Yuan-Xi; Dong, Jie; Hu, Qiao-Sheng, Tetrahedron Letters, 2018, 59(16), 1548-1550

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Bis[2-[[bis[2,4-bis(1,1-dimethylethyl)phenoxy]phosphino-κP]oxy]-3,5-bis(1,1-dime… Solvents: Toluene ;  2 h, 90 - 100 °C
Riferimento
Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation
Liao, Yuan-Xi; Hu, Qiao-Sheng, Journal of Organic Chemistry, 2010, 75(20), 6986-6989

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide ;  48 h, 30 °C
1.2 Reagents: Water
Riferimento
Light-induced reduction of aryl ketones and aldehydes via Meerwein-Ponndorf-Verley-type reaction with isopropanol under mild reaction conditions
Zhu, Yiwei; Wu, Zhimin; Guo, Hengchang, Sustainable Chemistry and Pharmacy, 2023, 36,

4,4'-Dimethylbenzhydrol Raw materials

4,4'-Dimethylbenzhydrol Preparation Products

4,4'-Dimethylbenzhydrol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:885-77-8)4,4'-Dimethylbenzhydrol
A842713
Purezza:99%
Quantità:25g
Prezzo ($):487.0